molecular formula C26H27N3O3S B283785 N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea

N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea

Cat. No. B283785
M. Wt: 461.6 g/mol
InChI Key: XRAUCXGSEJZPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has been synthesized using specific methods, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has also been found to have neuroprotective effects, which suggest that it may have potential as a therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea in lab experiments is its potential as an anticancer agent. This compound has been found to inhibit the growth of various cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions related to N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of various cancer cell lines. Another direction is to study its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound, which will help optimize its use in lab experiments.

Synthesis Methods

N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea can be synthesized using a reaction between 3-(benzyloxy)benzoyl chloride and 4-(4-morpholinylmethyl)phenylisothiocyanate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. This compound has shown promising results as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines. Additionally, it has also been studied for its potential use as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C26H27N3O3S/c30-25(22-7-4-8-24(17-22)32-19-21-5-2-1-3-6-21)28-26(33)27-23-11-9-20(10-12-23)18-29-13-15-31-16-14-29/h1-12,17H,13-16,18-19H2,(H2,27,28,30,33)

InChI Key

XRAUCXGSEJZPDT-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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